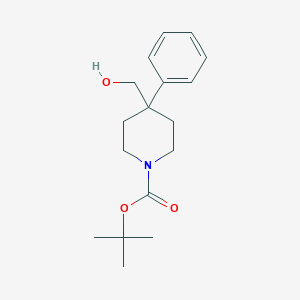

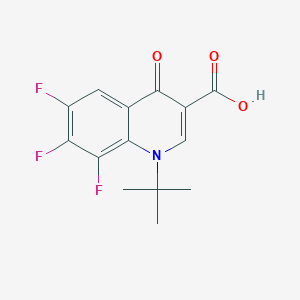

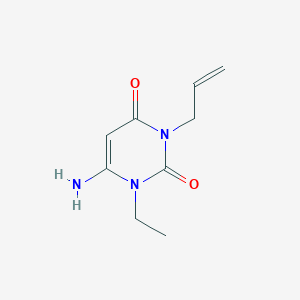

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that is of interest in synthetic organic chemistry due to its potential as a building block for various organic syntheses. The compound features a piperidine ring, which is a common motif in many biologically active molecules, and the tert-butyl group serves as a protecting group for the carboxylate, enhancing its stability and reactivity under certain conditions.

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives has been explored in several studies. For instance, tert-butyl phenylazocarboxylates have been used as versatile building blocks, where nucleophilic substitutions and radical reactions can modify the benzene ring . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, has been reported, highlighting the importance of tert-butyl piperidine derivatives in medicinal chemistry10.

Molecular Structure Analysis

The conformation of the piperidine ring in tert-butyl piperidine derivatives has been investigated, revealing that bulky substituents can influence the molecular structure and intermolecular interactions . X-ray diffraction studies of related compounds have provided insights into the crystal and molecular structure, confirming the presence of tert-butyl groups and their impact on the overall molecular conformation .

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo various chemical reactions that are essential for their transformation into more complex molecules. For example, the Mitsunobu reaction has been used to synthesize substituted tert-butyl piperidine carboxylates with high stereoselectivity . The reactivity of tert-butyl phenylazocarboxylates under radical conditions has been explored, leading to various modifications of the benzene ring . Additionally, the nucleophilic character of tert-butyl phenylmethoxide ligands has been demonstrated in the synthesis of Ti complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can affect the solubility and reactivity of these compounds. The conformation of the piperidine ring, as well as the presence of hydroxyl and carboxylate groups, can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of these molecules .

Aplicaciones Científicas De Investigación

Synthesis and Application in Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate and its derivatives find extensive use in the synthesis of various biologically active compounds. For instance, it serves as an intermediate in the creation of novel protein tyrosine kinase Jak3 inhibitors, contributing to the development of new anticancer drugs (Chen Xin-zhi, 2011). This compound is also a key intermediate in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is crucial for small molecule anticancer drugs (Binliang Zhang et al., 2018).

Role in Stereoselective Syntheses

The compound plays a significant role in stereoselective syntheses. For example, its derivatives are used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its importance in creating specific molecular configurations required for certain biological activities (V. Boev et al., 2015).

Utilization in Phase Transfer Alkylation

It's also employed in phase transfer alkylation, demonstrating a unique ability to undergo highly selective monoalkylation. This characteristic is particularly valuable for transformations where common alkylation protocols are inadequate (M. Lansdell, D. Fradet, 2011).

Development of Biologically Active Compounds

Further, this compound is an important intermediate in the synthesis of compounds like crizotinib, which are crucial in modern pharmacology for their biological activity (D. Kong et al., 2016).

Safety And Hazards

The compound has several hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P273 (avoid release to the environment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJVNHQETHAMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433900 | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | |

CAS RN |

158144-85-5 | |

| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158144-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

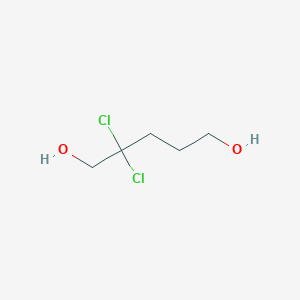

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)

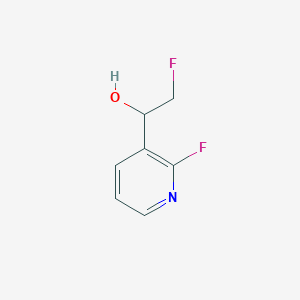

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)